

comparative study of the hydration of Cu(II) versus other transition metal ions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: hexaaquacopper(II)

Cat. No.: B1237508

[Get Quote](#)

Coordination Number and Geometry

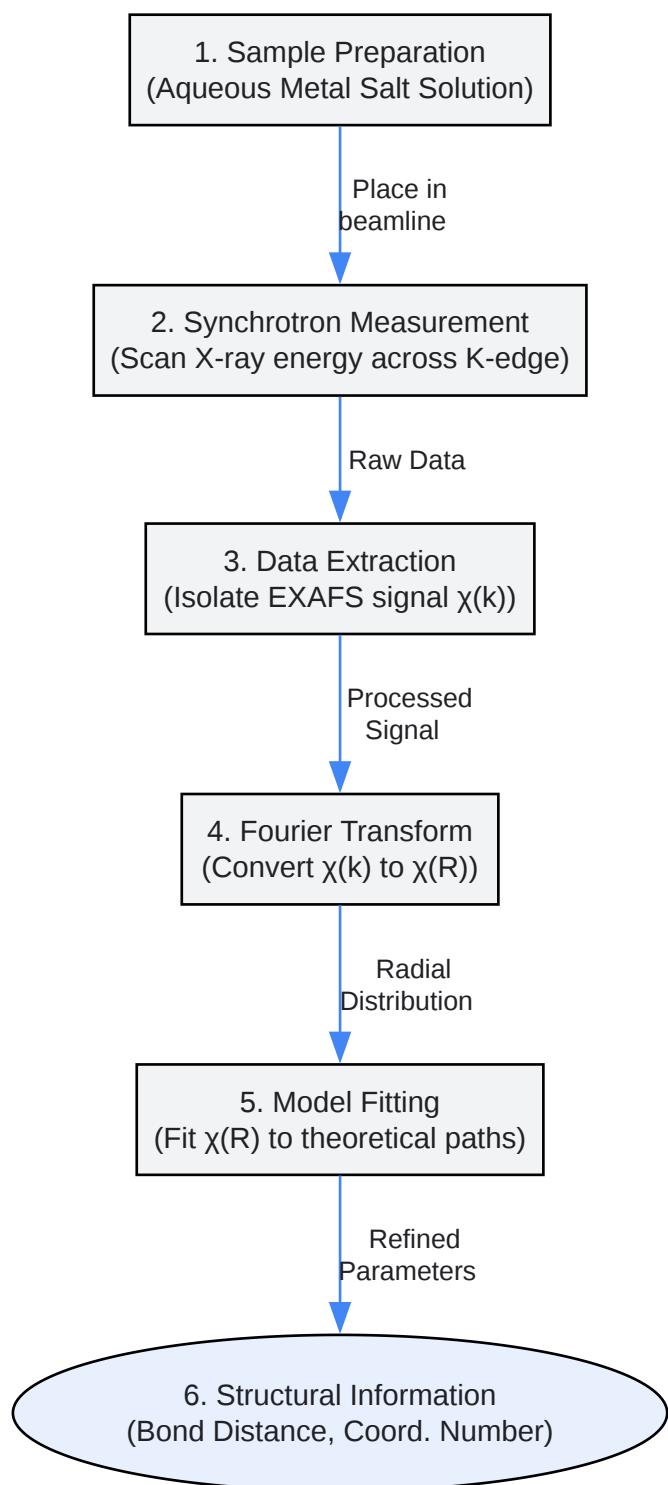
For most divalent first-row transition metal ions, the primary hydration shell consists of six water molecules arranged in a regular octahedral geometry.[\[1\]](#)[\[2\]](#) However, the Cu(II) ion is a notable exception. Its d⁹ electronic configuration in an octahedral field leads to a degenerate ground state, which is unstable. To remove this degeneracy and lower the overall energy, the complex undergoes a tetragonal distortion, known as the Jahn-Teller effect.

This distortion results in a $[\text{Cu}(\text{H}_2\text{O})_6]^{2+}$ complex with four shorter equatorial Cu-O bonds and two longer axial Cu-O bonds.[\[3\]](#) The energy barrier between different possible distortion axes is low, leading to a dynamic situation where the coordination number can fluctuate, and five-coordinate square pyramidal structures are also considered highly probable in aqueous solution.[\[2\]](#)[\[4\]](#)

Logical Relationship: The Jahn-Teller Effect in $[\text{Cu}(\text{H}_2\text{O})_6]^{2+}$

The following diagram illustrates the energetic splitting and structural distortion of the **hexaaquacopper(II)** ion from a hypothetical regular octahedral geometry to the more stable, tetragonally distorted geometry.

Degenerate State (Hypothetical)


$[\text{Cu}(\text{H}_2\text{O})_6]^{2+}$
(Oh symmetry)
 d^9 configuration
(eg orbitals degenerate)

Jahn-Teller
Distortion

Stable Distorted States (D_{4h} symmetry)

Tetragonal Elongation
(4 short, 2 long bonds)
Lower Energy

Tetragonal Compression
(4 long, 2 short bonds)
Higher Energy (less common)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Coordination numbers of hydrated divalent transition metal ions investigated with IRPD spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure and size of complete hydration shells of metal ions and inorganic anions in aqueous solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [comparative study of the hydration of Cu(II) versus other transition metal ions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237508#comparative-study-of-the-hydration-of-cu-ii-versus-other-transition-metal-ions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com